molecular formula C15H19Cl2NO B330261 3,4-dichloro-N-cyclooctylbenzamide

3,4-dichloro-N-cyclooctylbenzamide

Cat. No.: B330261
M. Wt: 300.2 g/mol
InChI Key: ZIZDEJMYHUKYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-N-cyclooctylbenzamide is a synthetic benzamide derivative characterized by a 3,4-dichlorinated benzoyl group and a cyclooctylamine substituent.

Properties

Molecular Formula

C15H19Cl2NO

Molecular Weight

300.2 g/mol

IUPAC Name

3,4-dichloro-N-cyclooctylbenzamide

InChI

InChI=1S/C15H19Cl2NO/c16-13-9-8-11(10-14(13)17)15(19)18-12-6-4-2-1-3-5-7-12/h8-10,12H,1-7H2,(H,18,19)

InChI Key

ZIZDEJMYHUKYPB-UHFFFAOYSA-N

SMILES

C1CCCC(CCC1)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Insights :

  • Cycloalkyl vs. Aromatic Substituents : Cycloalkyl groups (e.g., cyclohexyl in U-47700) enhance μ-opioid receptor binding compared to aromatic substituents (e.g., 3-chlorophenyl in ), which may prioritize lipophilicity over receptor specificity.

Pharmacological Activity and Receptor Binding

  • U-47700 : Displays potent μ-opioid receptor agonism (Ki = 11.1 nM) and 58-fold selectivity over κ-opioid receptors. In mice, it exhibited 7.5× greater analgesic potency than morphine .
  • AH-7921 : Binds μ-opioid receptors (Ki = 44 nM) with lower selectivity than U-47700. Associated with severe respiratory depression and fatalities .
  • 3,4-Dichloro-N-(3-chlorophenyl)benzamide: Limited pharmacological data, but chlorinated aromatic groups are linked to cytotoxicity and hepatotoxicity in preclinical models .

Comparison with 3,4-Dichloro-N-cyclooctylbenzamide: The cyclooctyl group may reduce μ-opioid receptor engagement compared to U-47700’s dimethylamino-cyclohexyl group due to steric constraints. However, increased lipophilicity from the larger cycloalkyl ring could enhance blood-brain barrier penetration, a critical factor in central nervous system-targeting analgesics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.